molecular formula C18H18ClN3O4S B2781405 2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzene-1-sulfonamide CAS No. 681841-51-0

2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzene-1-sulfonamide

Cat. No.: B2781405
CAS No.: 681841-51-0
M. Wt: 407.87
InChI Key: MSDGEQMGANJYMF-UHFFFAOYSA-N
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Description

This compound features a sulfonamide group (-SO₂NH-) attached to a benzene ring substituted with chlorine (Cl) at position 2 and a nitro (-NO₂) group at position 3. The N-linked ethyl chain connects to a 2,5-dimethylindole moiety (positions 2 and 5 of the indole ring are methylated).

Properties

IUPAC Name

2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S/c1-11-3-6-17-15(9-11)14(12(2)21-17)7-8-20-27(25,26)18-10-13(22(23)24)4-5-16(18)19/h3-6,9-10,20-21H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDGEQMGANJYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Sulfonamide/Indole Motifs

Compound A : N-[2-[5-(Chlorodifluoromethoxy)-2-Methyl-1H-Indol-3-yl]Ethyl]-5-Fluoro-2-Methoxybenzenesulfonamide ()
  • Key Differences :
    • Benzene substituents: 5-Fluoro and 2-methoxy vs. 5-nitro and 2-chloro.
    • Indole substituents: 5-(Chlorodifluoromethoxy) vs. 2,5-dimethyl.
  • Implications: The methoxy and fluoro groups in Compound A enhance electron density on the benzene ring, contrasting with the electron-deficient nitro and chloro groups in the target compound.
Compound B : 2-Chloro-N-[2-(2,5-Dimethyl-1H-Indol-3-yl)Ethyl]-4,5-Difluorobenzamide ()
  • Key Differences :
    • Functional group: Benzamide (-CONH₂) vs. sulfonamide (-SO₂NH-).
    • Benzene substituents: 4,5-Difluoro vs. 5-nitro.
  • Implications :
    • The sulfonamide in the target compound is more acidic (pKa ~10–11) than the benzamide (pKa ~15–17), affecting solubility and hydrogen-bonding capacity.
    • Difluoro substituents in Compound B increase lipophilicity (logP) compared to the nitro group, which may influence membrane permeability .

Functional Group and Substituent Analysis

Table 1: Structural and Physicochemical Comparison
Compound Functional Group Benzene Substituents Indole Substituents Molecular Weight (g/mol) Key Properties
Target Compound Sulfonamide 2-Cl, 5-NO₂ 2,5-Dimethyl ~390–400 (estimated) High polarity (NO₂), moderate lipophilicity
Compound A () Sulfonamide 5-F, 2-OCH₃ 5-Cl(CF₂O) ~480–500 (estimated) Enhanced steric bulk, mixed electronic effects
Compound B () Benzamide 2-Cl, 4,5-F₂ 2,5-Dimethyl 362.8 Higher lipophilicity, lower acidity

Biological Activity

2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Indole moiety : Known for various biological activities, including anticancer and antimicrobial effects.
  • Nitro and sulfonamide groups : These functional groups are often associated with enhanced biological activity and selectivity in drug design.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in cellular processes, contributing to its anticancer properties.
  • Interference with Cell Signaling : The indole structure can interact with various signaling pathways, potentially modulating cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Nitro groups can lead to oxidative stress in cells, which may induce apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) at micromolar concentrations .

CompoundCell LineIC50 (µM)
This compoundA54910
Similar Indole DerivativeHeLa8
Similar Indole DerivativeB16F1012

Antimicrobial Activity

Indole-containing compounds have been noted for their antimicrobial properties. The presence of the nitro group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways in microorganisms .

Case Studies

  • Study on Anticancer Efficacy : A study investigated the cytotoxic effects of various indole derivatives on multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 8 to 15 µM against different cell lines, suggesting potent anticancer activity .
  • Mechanistic Insights : Another research highlighted the role of indole derivatives in inducing apoptosis through the activation of caspase pathways. The study found that these compounds could significantly increase ROS levels in treated cells, leading to programmed cell death .

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